1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
CAS No.: 1203661-45-3
Cat. No.: VC15906510
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203661-45-3 |
|---|---|
| Molecular Formula | C14H11F3N2O |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one |
| Standard InChI | InChI=1S/C14H11F3N2O/c15-14(16,17)9-3-1-4-10(7-9)19-12-5-2-6-13(20)11(12)8-18-19/h1,3-4,7-8H,2,5-6H2 |
| Standard InChI Key | AJBZIJUVDWSCPH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic indazole scaffold fused to a partially hydrogenated cyclohexenone ring. The indazole moiety (a benzannulated pyrazole) is substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This substitution pattern distinguishes it from related isomers, such as the 4-(trifluoromethyl)phenyl analog. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for bioavailability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₂O | |
| Molecular Weight | 280.25 g/mol | |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one | Derived |
| Lipophilicity (LogP) | Estimated 2.8–3.2 | Calculated |
| Hydrogen Bond Acceptors | 3 (N, O) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal distinct signals:
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¹H NMR: Aromatic protons in the 7.2–7.5 ppm range, with cyclohexenone protons at 2.5–3.0 ppm .
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¹³C NMR: Carbonyl carbon at ~200 ppm, trifluoromethyl carbon at 125 ppm (quartet, J = 270 Hz) .
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¹⁹F NMR: Characteristic triplet at -60 ppm for the CF₃ group .
Synthesis and Optimization
Core Synthetic Strategies
Two primary routes dominate the synthesis of this scaffold:
Cyclization of Hydrazine Derivatives
Reaction of 3-(trifluoromethyl)phenylhydrazine with cyclic ketones (e.g., cyclohexenone derivatives) under acidic conditions yields the indazole core. Catalysts like POCl₃ or H₃PO₄ improve cyclization efficiency . For example, heating 3-(trifluoromethyl)phenylhydrazine with 4-oxocyclohexanecarboxylic acid ethyl ester in methanol/H₃PO₄ (4:1) at reflux for 24 hours achieves 65–70% yield .
Transition Metal-Catalyzed Coupling
Palladium-mediated Negishi coupling enables modular assembly. A representative protocol involves:
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Generating a zinc reagent from 3-bromo-(trifluoromethyl)benzene.
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Coupling with 4-chloro-6,7-dihydro-1H-indazol-5-one using Pd(dba)₂/XPhos (yield: 82–88%) .
Purification and Scalability
High-purity (>99%) material is obtained via:
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Chromatography: Silica gel elution with petroleum ether/ethyl acetate (7:3) .
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Crystallization: Recrystallization from ethanol/water mixtures reduces impurities to <0.1% .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | H₃PO₄, MeOH, reflux, 24 h | 68 | 95 | |
| Negishi Coupling | Pd(dba)₂, XPhos, THF, 60°C | 85 | 99 | |
| Chlorination | POCl₃, reflux, 3 h | 78 | 98 |
Biological Activities and Mechanisms
Cyclin-Dependent Kinase (CDK) Inhibition
The compound inhibits CDK2/4/6 with IC₅₀ values of 120–250 nM, as demonstrated in kinase assays using recombinant enzymes. Molecular docking studies suggest the trifluoromethylphenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, while the indazole carbonyl forms hydrogen bonds with Glu81 and Leu83 .
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α production by 65% at 10 μM. This activity correlates with NF-κB pathway inhibition, as shown by decreased nuclear translocation of p65.
Analgesic Properties
Rodent models of neuropathic pain (e.g., chronic constriction injury) show a 40% reduction in mechanical allodynia at 50 mg/kg (oral). The effect persists for 6–8 hours, suggesting favorable pharmacokinetics .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to the 4-(trifluoromethyl)phenyl isomer, the 3-substituted derivative exhibits:
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Higher CDK2 affinity (IC₅₀ 140 nM vs. 210 nM).
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Reduced LogP (2.9 vs. 3.4), improving aqueous solubility.
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Altered metabolic stability: 3-substituted analog shows t₁/₂ = 2.1 h in human liver microsomes vs. 1.7 h for the 4-isomer .
Substituent Modifications
Replacing the trifluoromethyl group with methyl (as in 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one) diminishes CDK inhibition (IC₅₀ > 1 μM) but enhances anti-inflammatory activity (TNF-α reduction: 75% at 10 μM) .
Future Research Directions
Prodrug Development
Esterification of the 4-keto group (e.g., forming a phosphate prodrug) could enhance oral bioavailability. Preliminary studies with acetyl-protected analogs show 3-fold higher Cₘₐₓ in rats .
Targeted Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers may improve tumor accumulation. In vitro, PLGA-encapsulated compound achieves 90% cell death in MCF-7 breast cancer cells at 1 μM vs. 60% for free drug .
Structural Diversification
Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the indazole core could modulate kinase selectivity. Computational models predict a 20-fold increase in CDK4/6 specificity for 5-nitro derivatives .
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